Gibberellenic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

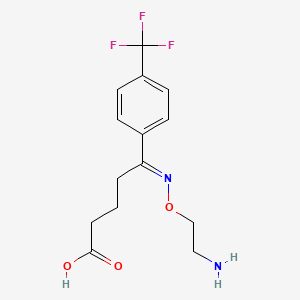

Gibberellenic acid, also known as gibberellin A3, is a naturally occurring plant hormone found in plants and fungi. It is a pentacyclic diterpene acid that promotes growth and elongation of cells. The compound was first identified in Japan in 1926 as a metabolic by-product of the plant pathogen Gibberella fujikuroi, which affects rice plants . This compound plays a crucial role in regulating various developmental processes in plants, including seed germination, stem elongation, and flowering.

Mécanisme D'action

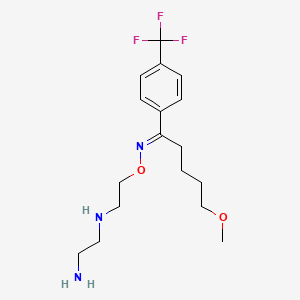

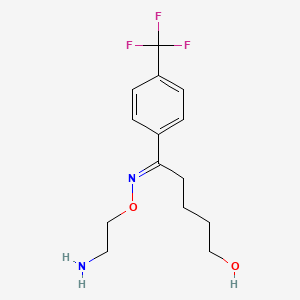

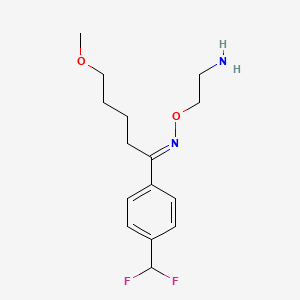

Gibberellenic acid, also known as (1R,2S,3S,4S,5S,12S)-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadeca-6,8-diene-2,4-dicarboxylic acid, is a potent plant hormone that plays a crucial role in plant growth and development . This article provides an in-depth understanding of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets plant cells, where it regulates many growth and developmental aspects . It plays a pivotal role in mitigating abiotic stresses induced-perturbations in plants by modulating various physio-biochemical and molecular processes . It triggers cell division and elongation processes, transitions from meristem to shoot growth, juvenile to adult leaf stage, vegetative to flowering, and determining sex expression .

Mode of Action

This compound promotes stem elongation by stimulating cell division and elongation in the internodal regions . It triggers the synthesis of enzymes that break down the cell wall components, allowing cells to expand and elongate . It also enhances the synthesis of α-amylase and ribonuclease in isolated aleurone layers .

Biochemical Pathways

This compound affects various biochemical pathways in plants. It plays a role in seed germination, stem elongation, meristematic tissue development, and differentiation of floral organs . It also influences the biosynthesis and signaling of other plant hormones, mediating tolerance to various abiotic stresses .

Pharmacokinetics

The pharmacokinetics of this compound in plants involve its synthesis in the root and stem apical meristems, young leaves, and seed embryos . It is likely transported through the vascular tissue . .

Result of Action

The action of this compound results in improved plant growth and development. It enhances seed germination, stimulates shoot elongation, and promotes fruit and flower maturation . It also improves the plant’s tolerance to various environmental stresses .

Action Environment

The action of this compound is influenced by various environmental factors. Abiotic stresses such as salinity, temperature extremes, drought, and heavy metals/metalloids can limit its effectiveness . This compound plays a pivotal role in mitigating these abiotic stresses in plants by modulating various physio-biochemical and molecular processes .

Analyse Biochimique

Biochemical Properties

Gibberellenic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It stimulates the cells of germinating seeds to produce mRNA molecules that code for hydrolytic enzymes . This compound regulates growth, and applications of very low concentrations can have a profound effect .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. It can stimulate rapid stem and root growth, induce mitotic division in the leaves of some plants, and increase seed germination rates .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, promoting growth and elongation of cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gibberellenic acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves multiple steps, starting from simple organic compounds and progressing through a series of reactions to form the final product. this method is often complex and costly.

Industrial Production Methods: The industrial production of this compound is primarily achieved through microbial fermentation using the fungus Gibberella fujikuroi. The process involves inoculating the fungus onto a culture medium, followed by fermentation under controlled conditions. The fermentation broth is then processed to extract and purify the this compound. Solid-state fermentation using agro-industrial by-products such as rice bran and barley malt residue has also been explored as a cost-effective alternative .

Analyse Des Réactions Chimiques

Types of Reactions: Gibberellenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with specific properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles to introduce new functional groups into the molecule.

Major Products: The major products formed from these reactions include various gibberellin derivatives with altered biological activities. These derivatives can be used to study the structure-activity relationship of this compound and to develop new plant growth regulators.

Applications De Recherche Scientifique

Gibberellenic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Agriculture: this compound is widely used to enhance crop yield and quality. .

Horticulture: It is used to improve the growth and appearance of ornamental plants and to induce flowering in certain species.

Biotechnology: this compound is used in tissue culture techniques to stimulate the growth and differentiation of plant cells.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating certain medical conditions, although its use in medicine is still limited.

Comparaison Avec Des Composés Similaires

- Gibberellin A1

- Gibberellin A4

- Gibberellin A7

Gibberellenic acid stands out due to its high potency and effectiveness in promoting plant growth and development, making it a valuable tool in both research and practical applications.

Propriétés

IUPAC Name |

(1R,2S,3S,4S,5S,12S)-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadeca-6,8-diene-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-9-7-18-8-19(9,25)6-5-11(18)10-3-4-12(20)17(2,16(23)24)13(10)14(18)15(21)22/h3-4,12-14,20,25H,1,5-8H2,2H3,(H,21,22)(H,23,24)/t12-,13+,14+,17+,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHZEMKSAYRHSW-SBECISRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C=CC2=C3CCC4(CC3(CC4=C)C(C21)C(=O)O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@H](C=CC2=C3CC[C@@]4(C[C@]3(CC4=C)[C@H]([C@@H]21)C(=O)O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.